molecular formula C18H13FN2O4 B2472215 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-92-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2472215
CAS No.: 1105216-92-9
M. Wt: 340.31
InChI Key: VXILGHDVCIVAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a novel synthetic small molecule designed for preclinical research, integrating key pharmacophores known for diverse biological activities. The compound features a benzodioxole ring system, a motif frequently investigated for its potential neuroactive and anticonvulsant properties (Molecules 2015, 20(11), 20741-20776) . This is linked via an acetamide spacer to a 3-isoxazolyl group bearing a 2-fluorophenyl substituent. The isoxazole ring is a privileged structure in medicinal chemistry, often associated with anti-inflammatory and anticancer activities in research compounds (WO2021097352A1) . The strategic incorporation of the fluorine atom on the phenyl ring is a common approach in drug discovery to modulate a compound's metabolic stability, membrane permeability, and binding affinity. This molecular architecture suggests potential as a valuable chemical probe for researchers exploring signal transduction pathways, particularly those involving TRP channels or other neurological targets, given the known interest in benzodioxole derivatives for such applications (WO2022207944A9) . This product is provided for non-human, in-vitro research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-14-4-2-1-3-13(14)16-8-12(21-25-16)9-18(22)20-11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXILGHDVCIVAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 2-fluorobenzonitrile can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.

  • Introduction of the Benzo[d][1,3]dioxole Ring: : The benzo[d][1,3]dioxole moiety can be introduced through a condensation reaction involving catechol and a suitable aldehyde or ketone under acidic conditions.

  • Formation of the Acetamide Linkage: : The final step involves coupling the benzo[d][1,3]dioxole derivative with the isoxazole derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and isoxazole rings may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzo[d][1,3]dioxol-containing acetamides. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues with Variations in the Isoxazole/Acetamide Substituents

Compound Name Key Structural Differences Synthesis Highlights Biological/Physicochemical Notes Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Replaces isoxazole with bromobenzyl-methylamino group Coupling of bromobenzylamine with acetamide intermediate under argon Targets Salmonella pathogenicity; IC₅₀ ~5 µM
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) Substitutes isoxazole with bromothiophene-methylamino Similar to SW-C165, using thiophene derivative Anti-Salmonella activity; improved solubility due to thiophene
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q) Replaces isoxazole with 2-oxoacetamide and fluorophenyl Silver-catalyzed decarboxylative acylation Higher Rf (0.30) in n-hexane/EtOAc (7:3)
N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) Features acrylonitrile-vinyl linkage instead of isoxazole Michael addition followed by acetylation Enhanced π-stacking due to cyanovinyl group

Functional Analogues with Modified Benzodioxol Substituents

Compound Name Key Modifications Synthesis Route Notable Properties Reference
N-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-2-... (B1) Difluoro substitution on benzodioxol Multi-step spirocyclic chromane synthesis Improved metabolic stability (fluorine effect)
N-(4-aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-...)acetamide (2.9) Extended alkyl chain (aminobutyl) on acetamide Trifluoroacetic acid-mediated deprotection Selective antagonist activity
N-[2-(5-BENZO[1,3]DIOXOL-5-YLMETHYLENE-...-ACETAMIDE Thiazolidinone-dioxol hybrid Chloroacetylation of thiazolidinone intermediate Potential kinase inhibition (structural mimic)

Pharmacokinetic and Binding Comparisons

  • Lipophilicity : The 2-fluorophenylisoxazole group in the target compound likely confers higher logP compared to analogs with polar substituents (e.g., 4q’s 2-oxoacetamide, logP ~2.1) .
  • Target Engagement : Unlike SW-C165 and C26, which target bacterial pathogens, the isoxazole moiety in the target compound may favor central nervous system (CNS) targets due to isoxazole’s prevalence in neuromodulators (e.g., antiepileptics) .
  • Synthetic Complexity : The target compound’s synthesis is more challenging than derivatives like 4q (silver-catalyzed one-step acylation) due to the need for orthogonal protection of reactive groups (e.g., isoxazole NH) .

Research Findings and Trends

  • Substituent Effects: Fluorine at the 2-position of the phenyl ring (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 4p vs. 4q in ) .
  • Biological Activity : Compounds with extended alkyl chains (e.g., 2.9 in ) show improved membrane permeability but reduced aqueous solubility .
  • Crystallography : SHELX software () has been critical in resolving benzodioxol-acetamide crystal structures, aiding SAR studies .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Rf Value (Hexane/EtOAc) Key Functional Group
Target Compound ~368 ~3.2 Not reported 2-Fluorophenylisoxazole
4q () ~315 ~2.1 0.30 2-Oxoacetamide
SW-C165 () ~409 ~3.8 Not reported Bromobenzyl-methylamino

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring a benzo[d][1,3]dioxole moiety and an isoxazole ring. Its molecular formula is C18H16FN3O3C_{18}H_{16}FN_{3}O_{3}, and it possesses properties that suggest good bioavailability according to Lipinski's Rule of Five.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Target Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and are implicated in cancer progression.
  • Biochemical Pathways : By inhibiting COX enzymes, the compound affects the arachidonic acid pathway, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable absorption characteristics. It adheres to Lipinski's Rule of Five, indicating properties such as:

  • Molecular Weight : Less than 500 Da
  • LogP : Optimal for membrane permeability
  • Hydrogen Bond Donors/Acceptors : Balanced for solubility

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:
    • HeLa Cells : IC50 values indicate significant cytotoxicity.
    • Mechanisms : The compound induces apoptosis through mitochondrial pathways, affecting proteins like Bax and Bcl-2.
  • Comparative Studies : In a comparative analysis with standard chemotherapeutic agents like doxorubicin, the compound exhibited lower IC50 values in certain cancer cell lines, suggesting enhanced efficacy (IC50 values for HepG2 cells were reported at 2.38 µM compared to doxorubicin's 7.46 µM) .

Data Table of Biological Activities

Activity Type Cell Line IC50 (µM) Mechanism
CytotoxicityHeLa1.54Apoptosis via mitochondrial pathway
CytotoxicityHepG22.38EGFR inhibition
CytotoxicityHCT1164.52Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.